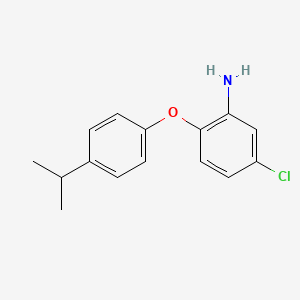

5-Chloro-2-(4-isopropylphenoxy)aniline

Description

Properties

IUPAC Name |

5-chloro-2-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDJDWKYTQOAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-isopropylphenoxy)aniline typically involves the nucleophilic substitution of a chloro group on a benzene ring with an aniline derivative. One common method is the reaction of 4-isopropylphenol with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-(4-isopropylphenoxy)aniline may involve large-scale nitration and reduction processes. The nitration of 4-isopropylphenol with nitric acid, followed by catalytic hydrogenation, is a common approach. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(4-isopropylphenoxy)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: The nitro group in the precursor compound can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(4-isopropylphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe in proteomics to investigate protein-ligand interactions .

Medicine: While not a drug itself, 5-Chloro-2-(4-isopropylphenoxy)aniline is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropylphenoxy groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Anilines

Halogen-Substituted Phenoxy Analogs

5-Chloro-2-(4-chlorophenoxy)aniline CAS: 445-14-7 Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol Key Difference: Replaces the isopropyl group with a para-chlorine atom.

5-Chloro-2-(2,4-dichlorophenoxy)aniline CAS: 121-27-7 Formula: C₁₂H₈Cl₃NO Molecular Weight: 288.56 g/mol Key Difference: Contains two chlorine atoms (2,4-diCl) on the phenoxy ring. Implications: Higher lipophilicity (logP ~3.75) compared to the isopropyl analog, likely influencing membrane permeability in biological systems .

Alkyl-Substituted Phenoxy Analogs

5-Chloro-2-(2-isopropylphenoxy)aniline CAS/Synonym: Referenced as 5-chloro-2-[2-(propan-2-yl)phenoxy]aniline Key Difference: Isopropyl group is at the ortho position of the phenoxy ring. Impact: Steric hindrance from the ortho-substituent may reduce rotational freedom and alter binding interactions in pharmaceutical contexts .

5-Chloro-2-(trifluoromethyl)aniline CAS: 445-14-7 Formula: C₇H₅ClF₃N Molecular Weight: 195.56 g/mol Key Difference: Trifluoromethyl (-CF₃) group replaces the phenoxy moiety. Properties: Enhanced metabolic stability and electron-withdrawing effects, common in agrochemicals and CNS-targeting drugs .

Heterocyclic and Functional Group Variants

5-Chloro-2-(1H-pyrazol-5-yl)aniline CAS: 15463-66-8 Formula: C₉H₈ClN₃ Key Difference: Pyrazole ring replaces the phenoxy group. Applications: Potential use in kinase inhibitors or anti-inflammatory agents due to the heterocyclic motif .

4-(5-Chloro-2-methoxy-phenoxy)-aniline CAS: 860585-65-5 Formula: C₁₃H₁₂ClNO₂ Molecular Weight: 249.70 g/mol Key Difference: Methoxy (-OCH₃) group at the 2-position of the phenoxy ring. Synthesis: Synthesized via nitro-phenoxy intermediates, highlighting divergent routes compared to alkyl-substituted analogs .

Physicochemical and Functional Comparisons

*Estimated based on structural analogs.

Biological Activity

5-Chloro-2-(4-isopropylphenoxy)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-Chloro-2-(4-isopropylphenoxy)aniline features a chloro group at the 5-position and an isopropylphenoxy group at the 2-position of the aniline structure. Its molecular formula is , with a molecular weight of approximately 221.7 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of 5-Chloro-2-(4-isopropylphenoxy)aniline have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its implications in pharmacological applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with specific molecular targets, potentially inhibiting enzymes involved in critical biological pathways. For example:

- Chitin Synthesis Inhibition : The compound may affect chitin synthesis in insects, which could impact their growth and development. This suggests potential applications in pest control.

- Fatty Acid Biosynthesis : Similar compounds have been identified as inhibitors of fatty acid biosynthesis in Plasmodium species, indicating a possible role in antimalarial drug development .

2. Antimicrobial Activity

Preliminary studies suggest that 5-Chloro-2-(4-isopropylphenoxy)aniline may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial or antifungal agents.

The mechanism of action for 5-Chloro-2-(4-isopropylphenoxy)aniline involves its interaction with specific proteins and enzymes. By binding to these targets, the compound can alter their activity, leading to changes in cellular processes and biochemical pathways. This interaction is crucial for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

A study focused on the interaction of 5-Chloro-2-(4-isopropylphenoxy)aniline with specific enzymes revealed that it can effectively inhibit enzyme activity by binding to their active sites. This was demonstrated through assays that measured enzyme activity before and after exposure to the compound, showing significant reductions in activity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.